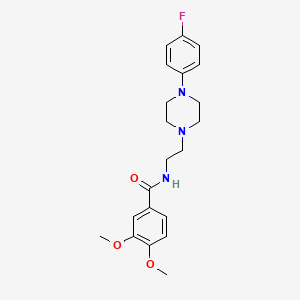

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide" is a derivative of a class of compounds that have been studied for their affinity and selectivity towards dopamine D4 receptors. These compounds typically feature a piperazine ring substituted with an aryl group and an alkyl chain terminated with a benzamide moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for their potential as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, has been reported to show high affinity for the dopamine D4 receptor . Another related synthesis involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is essential for the activity at the dopamine receptors. The substitution pattern on the piperazine ring and the nature of the benzamide moiety are critical for the affinity and selectivity of these ligands. Structural modifications, such as changes to the amide bond or the alkyl chain length, have been shown to affect the binding affinity to the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically amenable to modifications that allow for the introduction of various functional groups, which can alter the pharmacological profile. For example, the introduction of a cyano group on the aryl piperazine has been explored to enable radiolabeling with carbon-11 for positron emission tomography (PET) imaging . Such modifications could be explored for the compound to tailor its properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are optimized to ensure adequate brain penetration and low nonspecific binding, which are crucial for their function as central nervous system agents. Compounds with a log P value in the range of 2.37-2.55 have been found to possess desirable characteristics for brain uptake . The methoxy groups present in the benzamide moiety are also important for the pharmacological activity, as seen in the related compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolite Identification

Research on related compounds has detailed the identification of metabolites and the investigation of renal and hepatic excretion pathways. For instance, studies on YM758, a novel inhibitor of the If current channel expressed in the sinus node of the heart, have led to the identification of major metabolites in human urine and plasma. This research provides valuable insights into the drug's pharmacokinetics, including the renal and hepatic uptake transporters involved in its metabolism and excretion (Umehara et al., 2009).

PET Imaging Agents

Further studies have explored the development of radiolabeled antagonists for PET imaging. For example, [(18)F]p-MPPF has been identified as a new 5-HT(1A) antagonist suitable for studying serotonergic neurotransmission with PET. This research is crucial for advancing our understanding of the brain's serotonin system and its role in various neurological disorders (Plenevaux et al., 2000).

Development of Novel Ligands

Another avenue of research has been the structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Such studies are fundamental for the development of new therapeutic agents targeting dopamine receptors, with potential applications in treating neuropsychiatric disorders (Leopoldo et al., 2002).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of related compounds, leading to the development of practical and scalable synthetic routes. For example, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, illustrates the efforts to create efficient production methods for potential therapeutic agents (Yoshida et al., 2014).

Wirkmechanismus

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCJDQVEPIEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)